molecular formula C35H55N5O6S2 B12370422 2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide

2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide

Cat. No.: B12370422
M. Wt: 706.0 g/mol
InChI Key: ULGUBTLQBIOCHS-RQSJOYHXSA-N
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Description

2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes multiple functional groups, such as sulfonyl, piperazine, and thiazole, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of key intermediates, such as the cyclohexyl-dihydroxy-heptane derivative and the thiazole-propanoyl derivative. These intermediates are then coupled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of solvents, catalysts, and purification techniques to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, particularly on the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide
  • **2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide

Uniqueness

The uniqueness of 2-benzyl-N’-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N’-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide lies in its complex structure, which combines multiple functional groups and stereocenters

Properties

Molecular Formula

C35H55N5O6S2

Molecular Weight

706.0 g/mol

IUPAC Name

2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide

InChI

InChI=1S/C35H55N5O6S2/c1-26(2)20-32(41)34(43)31(22-28-12-8-5-9-13-28)40(33(42)15-14-30-23-47-25-36-30)37-35(44)29(21-27-10-6-4-7-11-27)24-48(45,46)39-18-16-38(3)17-19-39/h4,6-7,10-11,23,25-26,28-29,31-32,34,41,43H,5,8-9,12-22,24H2,1-3H3,(H,37,44)/t29?,31-,32-,34+/m0/s1

InChI Key

ULGUBTLQBIOCHS-RQSJOYHXSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)N(C(=O)CCC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)N(C(=O)CCC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O

Origin of Product

United States

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